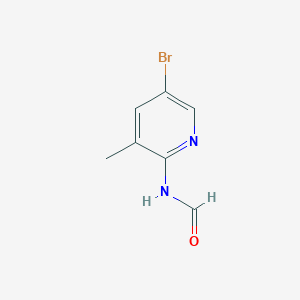

N-(5-bromo-3-methylpyridin-2-yl)formamide

Description

Contextualizing Pyridine-Based Formamides in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in heterocyclic chemistry, widely recognized for their presence in natural products, pharmaceuticals, and agrochemicals. ijssst.infomoldb.com The nitrogen atom in the pyridine ring imparts basicity and polarity, influencing the molecule's physical and chemical properties. nih.gov Formamides, on the other hand, are compounds containing the -NHCHO group. Pyridine-based formamides, therefore, combine the structural features of both classes of compounds. The formamide (B127407) group can act as a directing group in electrophilic aromatic substitution reactions and can be a precursor for the formation of other functional groups or for cyclization reactions.

Significance of Halogenated Pyridine Scaffolds in Synthetic Methodologies

The introduction of a halogen atom, such as bromine, onto a pyridine ring significantly enhances its synthetic versatility. Halogenated pyridines are crucial intermediates in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The presence of other substituents on the ring, such as the methyl group in the target compound, can further influence the regioselectivity of these reactions. The precursor to the title compound, 2-Amino-5-bromo-3-methylpyridine (B22881), is a versatile intermediate itself, used in the synthesis of various substituted pyridines. sigmaaldrich.cominnospk.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)formamide |

InChI |

InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11) |

InChI Key |

FFQZIHKVNJWQDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Bromo 3 Methylpyridin 2 Yl Formamide and Analogous Structural Motifs

Direct Formylation Strategies for 2-Amino-3-methyl-5-bromopyridine Precursors

The most straightforward approach to synthesizing N-(5-bromo-3-methylpyridin-2-yl)formamide is the direct N-formylation of its parent amine, 2-amino-3-methyl-5-bromopyridine. This transformation typically involves an electrophilic formylating agent and can be promoted by acidic catalysis.

Orthoformate reagents, such as trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), serve as effective and readily available sources for the formyl group. The reaction requires activation by an acid catalyst to generate a more potent electrophilic species. A range of Brønsted acids, including p-toluenesulfonic acid, acetic acid, sulfuric acid, and phosphoric acid, can be employed for this purpose. mdpi.com

The general mechanism involves the protonation of an alkoxy group on the orthoformate by the acid catalyst. This is followed by the elimination of an alcohol molecule (e.g., methanol (B129727) or ethanol) to form a highly reactive dioxolenium-like cation. The nucleophilic amino group of the 2-amino-3-methyl-5-bromopyridine then attacks this cation. Subsequent loss of a second alcohol molecule and a proton yields the final N-formylated pyridine (B92270) product. The choice of acid catalyst can influence reaction rates and yields, with stronger acids like sulfuric acid often leading to faster conversions. mdpi.com

Table 1: Examples of Acid Catalysts in Formylation Reactions

| Catalyst | Reagent System | General Application |

|---|---|---|

| p-Toluenesulfonic acid | Triethyl Orthoformate | Amine Formylation |

| Sulfuric acid | Triethyl Orthoformate | Amine Formylation (high temperature) |

| Acetic Acid | Formic Acid / Acetic Anhydride (B1165640) | Peptide Synthesis |

| Phosphoric Acid | Thiosemicarbazide / POCl₃ | Thiadiazole Synthesis |

The choice of solvent is critical for optimizing the synthesis of formamides. The ideal solvent should effectively dissolve the reactants while remaining inert to the reaction conditions. For formylations using orthoformates, various solvents have been explored, including dichloromethane (B109758) (DCM), chloroform, ethyl acetate (B1210297), and dimethylformamide (DMF). mdpi.com

In a study on the formylation of primary amines with triethyl orthoformate, water was identified as an optimal solvent, facilitating the reaction without the need for an external acid or catalyst. mdpi.com However, for many organic transformations, non-polar aprotic solvents like 1,2-dichloromethane are preferred due to their ability to dissolve a wide range of organic substrates and their suitable boiling points for refluxing conditions. The selection of the solvent can impact reaction time, temperature control, and the ease of product isolation.

Transition Metal-Catalyzed Coupling Approaches in Pyridine Formamide (B127407) Synthesis

Transition metal catalysis offers powerful methods for constructing C-N bonds, providing alternative synthetic routes to pyridine formamides and their analogs. These reactions often exhibit high efficiency and functional group tolerance.

The Goldberg reaction, a copper-catalyzed N-arylation, can be adapted to synthesize pyridine amides. While the direct formylation of 2-amino-3-methyl-5-bromopyridine is a primary route, an analogous synthesis can be achieved by coupling a bromopyridine with a formamide. For instance, a highly efficient catalytic system comprising copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) (phen) has been developed for the synthesis of 2-methylaminopyridine amides (MAPA reagents) from 2-bromopyridine (B144113).

In this approach, various secondary N-alkyl(aryl)formamides can serve as the coupling partners. The catalyst is typically formed in situ, with low catalyst loading (0.5–3 mol%) being sufficient to achieve high yields. This method is robust and scalable for multigram synthesis.

Table 2: Conditions for Goldberg Reaction in Analogous Pyridine Amide Synthesis

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | 2-Bromopyridine |

| Amide | Coupling Partner | N-alkyl(aryl)formamides |

| Catalyst | Copper Source | Copper(I) Iodide (CuI) |

| Ligand | Catalyst Stabilizer | 1,10-Phenanthroline (phen) |

| Base | Proton Scavenger | K₃PO₄ or K₂CO₃ |

| Solvent | Reaction Medium | Toluene or Dioxane |

Palladium-catalyzed N-arylation, widely known as the Buchwald-Hartwig amination, represents a versatile method for forming C-N bonds and can be applied to the synthesis of pyridine amides. syr.edunih.gov The general catalytic cycle is believed to be consistent for both amination and amidation reactions. syr.edu

The mechanism proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a bromopyridine derivative), forming a Pd(II) intermediate.

Ligand Exchange/Amide Binding : The amide nucleophile displaces the halide on the palladium center. This step is often facilitated by a base, which deprotonates the amide to form a more reactive amidate anion.

Reductive Elimination : The final C-N bond is formed as the aryl group and the amide moiety are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. syr.edu

The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. syr.edu Both bidentate (e.g., Xantphos) and monodentate ligands have been successfully employed. syr.edunih.gov

Table 3: General Mechanistic Steps in Palladium-Catalyzed N-Arylation

| Step | Description | Key Intermediates |

|---|---|---|

| Catalyst Activation | Formation of the active Pd(0) species from a Pd(II) precatalyst. | L-Pd(0) |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | L-Pd(II)(Ar)(X) |

| Ligand Exchange | The amide nucleophile coordinates to the Pd(II) center. | [L-Pd(II)(Ar)(Amide)]⁺X⁻ |

| Reductive Elimination | Formation of the Ar-Amide bond and regeneration of the Pd(0) catalyst. | Ar-Amide + L-Pd(0) |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. This is particularly evident in the synthesis of formimidamide structures analogous to this compound. For example, the synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide has been shown to proceed with significantly higher efficiency using a nickel catalyst compared to a palladium one. google.com

In a direct comparison, a nickel catalyst system using (dppp)NiCl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) provided the target formimidamide in a 91.7% yield. In contrast, a similar process using a palladium catalyst resulted in only a 28.2% yield, with a large portion of the starting material remaining unconsumed. google.com The nickel-catalyzed reaction also produced fewer side products, demonstrating superior selectivity and efficiency for this specific transformation. google.com This highlights the potential of nickel systems as a viable and sometimes superior alternative for the synthesis of complex pyridine derivatives.

Table 4: Comparison of Ni vs. Pd Catalysis in an Analogous Formimidamide Synthesis google.com

| Catalyst System | Starting Material Consumed | Product Yield (AP) | Side Product Formation |

|---|---|---|---|

| (dppp)NiCl₂ | >99% | 91.7% | <8.5% |

| Pd Catalyst | ~47.5% | 28.2% | ~19.3% |

AP = Area Percentage by chromatographic analysis

Strategic Synthesis of Precursors and Functionalization Steps

The formation of this compound is not a singular event but the culmination of a multi-step synthetic sequence. This process involves the careful construction of a substituted pyridine ring, followed by the introduction of the requisite functional groups in a specific order.

Preparation of 2-Amino-3-methyl-5-bromopyridine

The immediate precursor to the target formamide is 2-amino-3-methyl-5-bromopyridine. Its synthesis is a critical step that can be achieved through various routes, most commonly by the direct bromination of 2-amino-3-methylpyridine (B33374). nih.gov

An alternative conceptual pathway involves starting from a pyridinecarboxylic acid, such as 6-methyl-3-pyridinecarboxylic acid (also known as 6-methylnicotinic acid). achemblock.commanchesterorganics.com This approach utilizes classic name reactions to convert a carboxylic acid group into a primary amine. The carboxylic acid can be converted to its corresponding primary amide, 6-methylnicotinamide. This amide can then undergo a Hofmann rearrangement , a reaction that treats a primary amide with a halogen (like bromine) in a strong basic solution to yield a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed. wikipedia.org

Alternatively, the carboxylic acid can be converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement . This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, which can then be hydrolyzed with an aqueous acid to furnish the primary amine. wikipedia.orgresearchgate.netnih.gov The Curtius rearrangement is known for its versatility and tolerance of various functional groups. researchgate.netnih.gov Both the Hofmann and Curtius rearrangements provide a viable, though multi-step, method for transforming a carboxyl group on the pyridine ring into the necessary amino group, thereby producing the key 2-amino-3-methylpyridine intermediate, which can then be brominated.

Table 1: Synthetic Routes to 2-Amino-3-methyl-5-bromopyridine Precursors

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-methylpyridine | Electrophilic Bromination | Br₂, Acetic Acid | 2-Amino-3-methyl-5-bromopyridine | acs.org |

| 6-Methyl-3-pyridinecarboxamide | Hofmann Rearrangement | Br₂, NaOH(aq) | 2-Amino-6-methylpyridine | wikipedia.orgslideshare.net |

| 6-Methyl-3-pyridinecarboxylic acid | Curtius Rearrangement (via acyl azide) | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat, then H₂O/H⁺ | 2-Amino-6-methylpyridine | wikipedia.orgnih.gov |

Regioselective Bromination of Pyridine Rings

The introduction of a bromine atom onto the pyridine ring at a specific position is paramount. In the synthesis of 2-amino-3-methyl-5-bromopyridine from 2-amino-3-methylpyridine, the regioselectivity is dictated by the electronic properties of the substituents already present on the ring.

The amino group (-NH₂) at the C2 position is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The positions ortho to the amino group are C1 (the ring nitrogen) and C3. The position para is C5. Electrophilic attack at the C3 position is disfavored due to some steric hindrance from the adjacent methyl group and electronic effects from the ring nitrogen. Therefore, the electrophile (Br⁺) is strongly directed to the C5 position. The methyl group at C3 has a weaker activating effect.

Several methods have been developed for the regioselective bromination of 2-aminopyridines at the C5 position. researchgate.net These include reactions using molecular bromine in acetic acid or employing alternative bromine sources like N-bromosuccinimide (NBS). acs.org More modern approaches include electrochemical protocols that utilize bromide salts under mild conditions, which also achieve meta-bromination relative to the ring nitrogen (i.e., C3 and C5). acs.org For 2-aminopyridine (B139424) substrates, this results in highly selective C5 bromination. acs.org

Table 2: Reagents for Regioselective C5 Bromination of 2-Aminopyridine Derivatives

| Brominating Agent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₃CN) | High for C5 monobromination | acs.org |

| Bromine (Br₂) | Glacial Acetic Acid | Good for C5, risk of polybromination | acs.org |

| Tetrabutylammonium bromide (TBABr) | Electrochemical, MeCN/HOAc | High for C5 monobromination | acs.org |

| 1-Butylpyridinium bromide / H₂O₂ | Aqueous media | High for C5, "green" conditions | researchgate.net |

Pre- and Post-Formylation Alkylation and Acylation of Aminopyridine Derivatives

The functionalization of aminopyridine derivatives can occur either before or after the key formylation step that yields the final product. The timing of these steps is crucial as the reactivity of the molecule changes significantly.

Pre-Formylation Functionalization

Before the introduction of the formyl group, the key intermediate is 2-amino-3-methyl-5-bromopyridine. This molecule has two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen.

Acylation: The reaction to form the target molecule is a formylation, which is a type of acylation. The acylation of aminopyridines with reagents like acetic anhydride (an analogue for formylation) occurs preferentially and rapidly at the exocyclic amino nitrogen. This chemoselectivity is due to the electronic nature of the acylation reaction, forming the stable amide product, this compound.

Alkylation: In contrast to acylation, the alkylation of aminopyridines typically occurs at the more basic and sterically accessible ring nitrogen. This leads to the formation of N-alkylpyridinium salts rather than N-alkylation of the exocyclic amino group. Overcoming this selectivity to achieve N-monoalkylation at the amino group is a known challenge in amine chemistry and often requires specialized methods, such as reductive amination or the use of N-aminopyridinium salts. nih.govgoogle.com

Post-Formylation Functionalization

Once this compound is formed, its reactivity towards further alkylation or acylation is significantly altered.

Alkylation/Acylation: The nitrogen atom of the formamide group is substantially less nucleophilic than the nitrogen of the starting amino group. This is because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group. Consequently, further acylation is highly unlikely under standard conditions. Alkylation of the formamide nitrogen is possible but requires more forcing conditions, typically involving a strong base (e.g., sodium hydride, NaH) to deprotonate the amide followed by reaction with an alkyl halide. The existence of related N-alkylated N-pyridin-2-ylformamide compounds confirms the feasibility of this reaction. nih.gov The ring nitrogen remains a potential site for competitive alkylation, even in the formamide derivative.

Table 3: Reactivity of Aminopyridine vs. Acylaminopyridine

| Substrate | Reaction | Typical Reagent | Primary Site of Attack | Product Type |

|---|---|---|---|---|

| 2-Aminopyridine derivative | Acylation (Formylation) | Formic acid, Acetic anhydride | Exocyclic Amino-N | N-Acylaminopyridine (Amide) |

| 2-Aminopyridine derivative | Alkylation | Alkyl Halide | Endocyclic Ring-N | Pyridinium Salt |

| N-Acylaminopyridine derivative | Alkylation | Strong Base (e.g., NaH), then Alkyl Halide | Amide-N (or Ring-N) | N-Alkyl-N-acylaminopyridine |

Chemical Reactivity and Mechanistic Investigations of the N 5 Bromo 3 Methylpyridin 2 Yl Formamide Scaffold

Reactivity of the Formamide (B127407) Moiety

The formamide group, -NH-C(=O)H, attached to the pyridine (B92270) ring, is susceptible to various chemical modifications, including cleavage reactions and transformations that serve as precursors for intramolecular cyclization events.

The formamide linkage in N-(5-bromo-3-methylpyridin-2-yl)formamide can be cleaved through hydrolysis or alcoholysis, typically under acidic or basic conditions, to yield the parent amine, 5-bromo-3-methylpyridin-2-amine.

Alcoholysis: Similar to hydrolysis, alcoholysis involves the nucleophilic attack of an alcohol on the formyl carbon. This reaction is often catalyzed by acid, which protonates the carbonyl oxygen to activate the formamide group. The reaction of N-acylamino acids with alcohols in the presence of orthoesters, for instance, can lead to esterification. nih.gov In the context of this compound, alcoholysis would result in the formation of an ester and the parent amine, 5-bromo-3-methylpyridin-2-amine. The efficiency of this process can be influenced by the steric hindrance of the alcohol and the reaction conditions.

The formamide group can be converted into other functional groups, such as formimidates and formamidines, which are valuable synthetic intermediates.

Formimidate Formation: Formimidates, such as ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl)formimidate, can be synthesized from the corresponding formamide. A common method involves the reaction of the N-substituted formamide with an orthoester, like triethyl orthoformate (TEOF), in the presence of an alcohol. mdpi.com The reaction of amino acids with triethyl orthoacetate (TEOA), a related orthoester, is proposed to proceed through an imidate ester intermediate. nih.gov For this compound, reaction with TEOF in ethanol (B145695) would likely first generate a hemiaminal-like intermediate, which then eliminates ethanol to form the stable ethyl formimidate product.

Formamidine (B1211174) Formation: Formamidines are compounds with the R-N=CH-NR'R'' structure. They can be prepared from formamides by reaction with a primary or secondary amine, often under conditions that facilitate dehydration. The direct conversion would require activation of the formyl group. Alternatively, formamidines can be synthesized from the corresponding amine by reaction with formamidine acetate (B1210297) or other reagents. acs.org

The table below summarizes the transformation of the formamide moiety.

Table 1: Transformations of the Formamide Moiety| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Amine |

| Alcoholysis | ROH, H⁺ catalyst | Amine + Formate Ester |

| Formimidate Formation | HC(OEt)₃, EtOH | Formimidate |

| Formamidine Formation | R₂NH, Dehydrating Agent | Formamidine |

The formamide group is a key participant in intramolecular cyclization reactions to form fused heterocyclic systems. The formation of 5-bromo-7-azaindole (B68098) from a precursor related to this compound highlights this reactivity. While direct cyclization of the title compound is not explicitly detailed in the provided literature, analogous reactions such as the Bischler-Napieralski and Vilsmeier-Haack reactions provide a mechanistic framework. wikipedia.orgpcbiochemres.com

In a plausible pathway analogous to the Bischler-Napieralski reaction, the formamide is first activated with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org This activation converts the carbonyl oxygen into a good leaving group, leading to the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is then susceptible to intramolecular electrophilic attack by the electron-rich pyridine ring, specifically at the C4 position. Subsequent rearomatization through the loss of a proton would yield the fused bicyclic system of 5-bromo-7-azaindole. The methyl group at the 3-position is lost in this process, which is a known variation in such cyclizations. A patent describes a method to prepare 5-bromo-7-azaindole via intramolecular cyclization, underscoring the feasibility of this transformation. nih.gov

Reactivity of the Bromine Substituent on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. researchgate.netrsc.org This reaction allows for the formation of a carbon-carbon bond between the pyridine scaffold and various aryl or heteroaryl groups.

In a typical Suzuki reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. Research on the related N-[5-bromo-2-methylpyridine-3-yl]acetamide shows that it reacts efficiently with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄. researchgate.net A wide range of functional groups on the arylboronic acid are generally tolerated. nih.govnih.gov

The table below presents typical conditions for Suzuki cross-coupling reactions on bromopyridine substrates.

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bromopyridines| Catalyst | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acids | researchgate.net |

| Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | organic-chemistry.org |

| Pd/C | Na₂CO₃ | H₂O/Ethanol | Arylboronic acids | organic-chemistry.org |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Arylboronic esters | nih.gov |

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). While the bromine in this compound is at the C5 position (meta to the ring nitrogen), making it less reactive than a C2 or C4-bromo substituent, SNAr reactions can still occur, sometimes requiring forcing conditions. nih.gov

The SNAr mechanism involves the addition of a nucleophile to the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, have been shown to displace bromine from bromopyridines. nih.govnih.gov For instance, reactions of 2-bromopyridine (B144113) with sodium thiophenoxide or sodium methoxide (B1231860) proceed via this pathway. nih.gov

Elucidation of Reaction Mechanisms

The transformation of the this compound scaffold can be achieved through various pathways, with the reaction mechanism being highly dependent on the choice of catalyst and reaction conditions. Mechanistic investigations into related systems provide a framework for understanding the reactivity of this specific compound.

Catalytic Cycles in Transition Metal-Mediated Transformations (e.g., Cu(I), Cu(II), Pd(0), Ni catalysts)

Transition metals are pivotal in catalyzing a variety of transformations involving N-aryl halides and amides. The catalytic cycles for copper, palladium, and nickel, while distinct, share common fundamental steps such as oxidative addition, ligand exchange, and reductive elimination.

Copper-Catalyzed Transformations:

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a common method for the formation of C-N bonds. For a substrate like this compound, an intramolecular cyclization could be envisioned. Mechanistic studies on the copper-catalyzed N-arylation of amides suggest that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. mit.edunih.gov

A plausible catalytic cycle for an intramolecular C-N coupling of this compound is depicted below:

Formation of the Copper(I) Amidate: The cycle is believed to initiate with the formation of a copper(I) amidate complex from a Cu(I) precursor and the deprotonated formamide. The presence of a suitable ligand, often a diamine, is crucial for stabilizing the copper center. mit.edu

Oxidative Addition: The bromo-substituted pyridine ring of the substrate undergoes oxidative addition to the copper(I) center, forming a Cu(III)-aryl intermediate. This step is often considered the rate-determining step in the catalytic cycle. mit.edu

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the C-N bond of the cyclized product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

| Catalyst System | Proposed Key Intermediates | Relevant Findings from Analogous Systems |

| Cu(I)/Diamine Ligand | Cu(I)-amidate, Cu(III)-aryl | The activation of aryl halides is thought to occur through a 1,2-diamine-ligated copper(I) amidate complex. mit.edu The choice of ligand and base can significantly impact reaction efficiency. acs.org |

| Cu(II) salts | Cu(II)-complex | Some Cu(II)-catalyzed C-N couplings are proposed to proceed via a Cu(I)/Cu(III) cycle, where Cu(II) is reduced in situ or the active species is a Cu(I) complex formed from the Cu(II) precursor. nih.gov |

Palladium-Catalyzed Transformations:

Palladium catalysts are highly effective for C-N cross-coupling reactions (Buchwald-Hartwig amination). The intramolecular cyclization of this compound would likely follow a Pd(0)/Pd(II) catalytic cycle. However, the presence of the 2-aminopyridine (B139424) moiety can present challenges, such as the formation of stable chelates with the palladium center that may inhibit the catalytic turnover. rsc.org

A generalized catalytic cycle involves:

Oxidative Addition: The catalytic cycle starts with the oxidative addition of the C-Br bond of the pyridine ring to a Pd(0) complex, forming a Pd(II)-aryl-bromide intermediate.

Ligand Exchange/Deprotonation: The formamide nitrogen coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the cyclized product and regenerate the active Pd(0) catalyst.

| Catalyst System | Potential Challenges | Key Mechanistic Features from Analogous Systems |

| Pd(0)/Phosphine (B1218219) Ligands | Catalyst inhibition by chelation to the 2-aminopyridine nitrogen. rsc.org | The choice of bulky, electron-rich phosphine ligands is often crucial to promote the reductive elimination step and prevent catalyst deactivation. |

Nickel-Catalyzed Transformations:

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, often involving radical pathways. Intramolecular amination of aryl halides can be mediated by nickel catalysts, typically following a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle. nih.govnih.gov The use of an in situ generated Ni(0) catalyst, often in conjunction with ligands like 2,2'-bipyridine, has been shown to be effective for the intramolecular coupling of aryl chlorides with amines. nih.gov

Formation and Role of Radical Intermediates

While ionic pathways are common, radical mechanisms play a significant role in many transition metal-catalyzed reactions, particularly with nickel and in some copper-catalyzed systems.

In the context of this compound, a radical pathway could be initiated by a single-electron transfer (SET) from a low-valent metal catalyst (e.g., Ni(I)) to the aryl bromide. This would lead to the formation of an aryl radical and the corresponding metal halide species.

A possible radical-mediated cyclization mechanism is as follows:

Radical Generation: A low-valent nickel species, for instance, can transfer an electron to the C-Br bond, leading to its cleavage and the formation of a pyridyl radical.

Radical Cyclization: The newly formed aryl radical can then undergo an intramolecular addition to a suitable acceptor, which in this case could involve the formyl group or the nitrogen atom, although the latter is less common for aryl radicals.

Propagation/Termination: The resulting radical intermediate can then be further reduced and protonated or can propagate the radical chain.

Recent studies on nickel-catalyzed reactions have provided substantial evidence for the involvement of radical intermediates. acs.orgresearchgate.net These radical pathways are often characterized by their tolerance to a wide range of functional groups.

| Catalyst System | Proposed Radical Intermediate | Evidence from Analogous Systems |

| Ni(I) | Pyridyl radical | Nickel(I) species are known to initiate radical formation from alkyl halides. acs.org The subsequent capture of the radical by a Ni(II) species can lead to the formation of a Ni(III) intermediate, which then undergoes reductive elimination. researchgate.net |

| Cu(I)/Zr(IV) | Amidyl radical (·NHR) | In the synthesis of formamides from other sources, a radical-relay mechanism involving ·OH and ·OOH radicals leading to the formation of an amidyl radical has been proposed. nih.gov |

Identification and Role of In Situ Generated Catalytic Species (e.g., N-methyleneformamide in related cyclization reactions)

In certain reactions involving formamides, the formamide itself or its derivatives can be transformed into reactive species that participate in the catalytic cycle or the main reaction pathway. For instance, N,N-dimethylformamide (DMF) can serve as a source of a formyl group or can generate other reactive intermediates. nih.gov

In reactions involving this compound, it is conceivable that under certain conditions, particularly at elevated temperatures or in the presence of specific reagents, the formamide moiety could undergo transformation. For example, dehydration could lead to an isonitrile, or a related species like an N-acyliminium ion could be formed, which could then participate in cyclization.

A notable example from related chemistry is the in situ generation of N',N'-dialkylformamidine intermediates from the reaction of primary amides with N,N-dialkylformamide dimethyl acetals. These intermediates can then undergo acyl transfer in the presence of a Lewis acid. While not directly a catalytic species, this demonstrates how the formamide functionality can be activated in situ to facilitate further reactions.

More directly relevant is the concept of formamide acting as a precursor to other reactive species. For example, in certain contexts, formamides can generate N-methyleneformamide-like intermediates, although this is less documented for N-aryl formamides. Another possibility is the in situ generation of a Vilsmeier-type reagent if the reaction is conducted in the presence of reagents like POCl₃.

| Potential In Situ Species | Mode of Generation | Plausible Role in Reaction |

| N-acyliminium ion | Acid catalysis | Can act as an electrophile for intramolecular cyclization onto the pyridine ring. |

| Isonitrile | Dehydration | Could potentially undergo insertion reactions or act as a ligand for the metal catalyst. |

| N',N'-dialkylformamidine | Reaction with formamide acetal | Acts as an activated form of the amide for subsequent transformations. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H-NMR or ¹³C-NMR data, including chemical shifts, spin-spin coupling constants, or analyses using advanced two-dimensional NMR techniques for N-(5-bromo-3-methylpyridin-2-yl)formamide, could be located in the public domain.

Detailed experimental data on the chemical shifts (δ) and spin-spin coupling constants (J) for the protons of this compound are not available.

Specific ¹³C-NMR chemical shift assignments for the carbon atoms of this compound have not been reported in the available literature.

There are no published studies detailing the use of 2D-NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) for the structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectroscopic data, including the assignment of characteristic vibrational frequencies for the carbonyl (C=O) stretch, N-H vibrations, and aromatic C-C/C-N skeletal modes of this compound, are not documented.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, is not available in the reviewed sources.

Further experimental investigation is required to determine the spectroscopic and structural properties of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C7H7BrN2O, HRMS would provide an exact mass measurement that can confirm this composition over other possibilities with the same nominal mass.

The expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations for the specified compound.)

| Ion Adduct | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]+ with 79Br | [C7H8BrN2O]+ | 214.9818 |

| [M+H]+ with 81Br | [C7H881BrN2O]+ | 216.9797 |

| [M+Na]+ with 79Br | [C7H7BrN2ONa]+ | 236.9637 |

| [M+Na]+ with 81Br | [C7H781BrN2ONa]+ | 238.9617 |

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), allows for the fragmentation of a selected ion, providing valuable information about the compound's structure. By analyzing the fragmentation pattern of the protonated molecule [M+H]+ of this compound, one can deduce the connectivity of its atoms.

Common fragmentation pathways for such a molecule would likely involve the loss of the formyl group (CHO), the bromine atom (Br), or cleavage of the pyridine (B92270) ring. The masses of the resulting fragment ions would be measured with high resolution, allowing for the determination of their elemental compositions and thus providing strong evidence for the proposed structure. For instance, the loss of the formyl group would result in a fragment corresponding to the 2-amino-5-bromo-3-methylpyridine (B22881) cation.

Table 2: Plausible Mass Spectrometric Fragments of this compound (Note: This table represents a hypothetical fragmentation pattern based on chemical principles.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 214.98 / 216.98 | 186.99 / 188.99 | 28.01 | [C6H7BrN2]+ (Loss of CO) |

| 214.98 / 216.98 | 185.98 / 187.98 | 29.00 | [C6H6BrN2]+ (Loss of CHO) |

| 214.98 / 216.98 | 136.07 | 78.91 / 80.91 | [C7H8N2O]+ (Loss of Br) |

| 185.98 / 187.98 | 107.06 | 78.91 / 80.91 | [C6H6N2]+ (Loss of Br from aminopyridine) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming the connectivity and conformation of the molecule in the solid state.

A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. Key insights would include the planarity of the pyridine ring, the conformation of the formamide (B127407) substituent, and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. A search of crystallographic databases indicates that while structures of related bromo-pyridine derivatives have been reported researchgate.net, specific data for this compound is not currently available.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table presents typical parameters that would be determined in a crystallographic study and is for illustrative purposes only.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (Å3) | ~880 |

| Z | 4 |

| Density (calculated) (g/cm3) | ~1.62 |

| R-factor | < 0.05 |

Theoretical and Computational Investigations of N 5 Bromo 3 Methylpyridin 2 Yl Formamide

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. A theoretical examination of N-(5-bromo-3-methylpyridin-2-yl)formamide would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is geometry optimization to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve analyzing the rotational barrier around the C-N amide bond, leading to different conformers (e.g., cis and trans with respect to the formyl proton and the pyridine (B92270) ring). The analysis would identify the global minimum energy structure and the relative energies of other stable conformers. This is critical as the conformation can significantly influence the molecule's reactivity and spectroscopic properties. Studies on analogous N-acyl-2-aminopyridines often reveal a planar or near-planar arrangement stabilized by intramolecular hydrogen bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, analysis would involve mapping the spatial distribution of the HOMO (electron-donating region) and LUMO (electron-accepting region) to predict how it might interact with other reagents.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors, derived from FMO energies, such as chemical hardness, electronic chemical potential, and electrophilicity, would quantify the molecule's reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen and nitrogen atoms, while positive potential might be located near the formyl and hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insight into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis could reveal hyperconjugative interactions that stabilize the molecular structure, such as interactions between the nitrogen lone pair and the antibonding orbitals of the pyridine ring or the carbonyl group.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in interpreting experimental spectra.

Advanced Computational Techniques

Solvation Effects on Electronic Structure and Reactivity

While computational studies on related pyridine derivatives and other bromo-substituted heterocyclic systems exist, the specific application of these advanced computational techniques to this compound has not been documented in the literature found. This indicates a niche area for future research, where computational chemists could provide valuable insights into the molecule's structural, electronic, and intermolecular properties.

Without published research data on these specific topics, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the content for the specified sections on the theoretical and computational investigations of this compound cannot be provided at this time.

Applications of N 5 Bromo 3 Methylpyridin 2 Yl Formamide in Organic Synthesis

N-(5-bromo-3-methylpyridin-2-yl)formamide is a versatile pyridine (B92270) derivative that serves as a crucial building block and intermediate in the field of organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic formamido group, and a methyl group on the pyridine ring, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic structures, particularly those with pharmaceutical relevance.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is a major driver for innovation. Future research on N-(5-bromo-3-methylpyridin-2-yl)formamide will likely prioritize the development of synthetic methods that are not only efficient but also environmentally responsible.

Key areas of focus will include:

Alternative Solvents and Catalysts: A primary goal is to move away from hazardous organic solvents and expensive noble transition metals. Research into using water as a reaction solvent, as demonstrated in the base-promoted amination of polyhalogenated pyridines, presents a promising, environmentally benign approach. nih.gov The development of low-cost, earth-abundant metal catalysts, such as iron, for N-formylation reactions is another critical direction. researchgate.net An iron-catalyzed process using glycolic acid as a renewable C1 building block has been shown to be effective for N-formamide synthesis, offering a sustainable alternative to traditional formylating agents. researchgate.net

Renewable Feedstocks: The use of biomass as a starting material is a cornerstone of green chemistry. rsc.org Future syntheses could explore pathways that begin with renewable resources. For instance, processes that convert chitin, the second most abundant biomass on Earth, into nitrogen-containing furan (B31954) derivatives showcase the potential for creating valuable chemical intermediates from sustainable sources. rsc.org Adapting such concepts to pyridine (B92270) synthesis could revolutionize the production of compounds like this compound.

Solvent-Free Reactions: Eliminating solvents entirely represents a significant step forward in green synthesis. rsc.org Methodologies such as solvent-free C-H functionalization of pyridine N-oxides to produce ureas demonstrate the feasibility of this approach for pyridine derivatives. rsc.org Applying similar principles to the formylation of 2-amino-5-bromo-3-methylpyridine (B22881) could reduce waste and simplify purification processes.

A comparison of traditional versus potential green synthetic parameters is outlined below.

| Parameter | Traditional Route | Future Sustainable Route |

| Formylating Agent | Trimethyl orthoformate, Formic acid | Methanol (B129727), Glycolic acid (bio-based) researchgate.net |

| Catalyst | Acid catalysis | Earth-abundant metals (e.g., Iron) researchgate.net |

| Solvent | Acetonitrile, Dichloromethane (B109758) | Water, Ethanol (B145695), or solvent-free nih.govrsc.orgnih.gov |

| Atom Economy | Moderate | High (e.g., C-H functionalization) rsc.org |

| Waste Profile | Organic solvent and reagent waste | Minimal, biodegradable waste |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

Beyond improving its synthesis, future research will aim to uncover new ways to use this compound as a synthetic intermediate. This involves exploring the reactivity of both the pyridine core and its substituents under novel conditions.

Harnessing Reactive Intermediates: The strategic use of highly reactive intermediates like 3,4-pyridynes allows for the construction of complex, polysubstituted pyridines with high regioselectivity. nih.gov Exploring the generation of a pyridyne from this compound could open pathways to previously inaccessible derivatives.

Modernizing Classic Reactions: Adapting established reaction mechanisms for new transformations is a fertile ground for innovation. For example, the principles of the classic Chichibabin amination have been leveraged for the selective C-H fluorination of pyridines adjacent to the nitrogen atom using silver(II) fluoride. researchgate.net Applying such innovative fluorination or amination strategies could yield novel analogues with unique properties.

Catalytic Cross-Coupling and C-H Functionalization: While Suzuki cross-coupling is a well-established method for functionalizing the bromine atom on the pyridine ring, future work could focus on more challenging, unconventional catalytic cycles. mdpi.com This includes developing catalysts for the direct C-H functionalization of the pyridine ring, allowing for the introduction of new groups without pre-functionalization, thereby increasing synthetic efficiency.

| Transformation Type | Current Method | Future Exploration | Potential Outcome |

| Arylation/Alkylation | Suzuki coupling at C-Br bond mdpi.com | Direct C-H arylation/alkylation | More step-economical synthesis of analogues |

| Fluorination | Halex reaction (if applicable) | AgF₂-mediated C-H fluorination researchgate.net | Access to novel 2-fluoro-pyridine derivatives |

| Annulation | Multi-step cyclizations | Pyridyne-mediated cycloadditions nih.govresearchgate.net | Rapid construction of fused heterocyclic systems |

| Formamide (B127407) Group Reactivity | Hydrolysis to amine | Deformylative coupling, directing group | New functionalization handles and reaction pathways |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For this compound to be viable for large-scale applications, its production must be scalable, safe, and cost-effective. The integration of continuous flow chemistry and automated synthesis platforms is a key enabler for achieving these goals.

Continuous Flow Reactors: Microfluidic and continuous flow reactors offer numerous advantages over traditional batch processing. anl.gov They provide superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better purity, and enhanced safety, particularly for exothermic or hazardous reactions. anl.gov This technology allows for rapid process optimization and seamless scaling from laboratory discovery to industrial manufacturing, eliminating the variability often seen between batches. anl.gov

Automated Synthesis Platforms: Automation can accelerate the discovery and optimization of reaction conditions. An automated platform can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing this compound. This approach reduces manual labor and expedites the development of robust and efficient synthetic protocols.

Simplified Purification: A major challenge in scaling up chemical production is purification. Future process development will focus on routes that minimize the need for complex purification steps like column chromatography or sublimation. researchgate.net Designing syntheses where the desired product can be isolated by simple filtration or recrystallization is crucial for industrial-scale viability. researchgate.net

| Feature | Batch Processing | Flow Chemistry/Automated Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running reactors in parallel anl.gov |

| Safety | Higher risk with exothermic reactions | Enhanced heat and mass transfer, smaller reaction volumes anl.gov |

| Consistency | Batch-to-batch variability | High, uniform product quality anl.gov |

| Optimization Speed | Slow, sequential experiments | Rapid, parallel screening of conditions |

| Process Footprint | Large reactors and equipment | Compact, smaller footprint |

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and reducing trial-and-error.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states. For instance, the aryne distortion model, supported by DFT calculations, successfully predicts the regioselectivity of reactions involving pyridyne intermediates. nih.gov Similar computational studies on this compound could predict its reactivity in various transformations, guiding the design of new synthetic routes.

Structure-Based Design: Computational methods are instrumental in designing new molecules with desired properties. nih.gov By modeling the interaction of this compound derivatives with biological targets, researchers can design and prioritize new compounds for synthesis. Techniques like molecular docking, 3D ligand-based similarity, and molecular dynamics simulations can predict binding modes and affinities, accelerating the discovery of new functional molecules. nih.gov

Calculating Molecular Properties: DFT can also be used to calculate fundamental electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential, and chemical hardness. mdpi.commdpi.com These calculations provide insights into a molecule's stability and reactivity. For example, a smaller HOMO-LUMO energy gap suggests higher reactivity. mdpi.com Such predictive data can help chemists anticipate reaction pathways and select appropriate conditions.

| Computational Tool | Application | Example |

| Density Functional Theory (DFT) | Predict reaction outcomes, regioselectivity, and electronic properties. nih.govmdpi.com | Calculating the geometry of a pyridyne intermediate to predict nucleophilic attack sites. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a protein target. nih.gov | Designing new enzyme inhibitors based on the pyridine scaffold. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of a molecule in a biological environment. nih.gov | Assessing the stability of a ligand-protein complex over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Building a model to predict the activity of new analogues before synthesis. |

Q & A

Q. What are the recommended synthetic routes for N-(5-bromo-3-methylpyridin-2-yl)formamide in laboratory settings?

- Methodological Answer : The synthesis typically involves introducing the formamide group onto a pre-functionalized pyridine ring. One approach is to start with 5-bromo-3-methylpyridin-2-amine, reacting it with formic acid derivatives (e.g., formyl chloride or acetic formic anhydride) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed if the pyridine core requires further functionalization. For brominated pyridines, inert atmospheres (argon/nitrogen) and solvents like DMF are critical to prevent dehalogenation . Copper iodide (CuI) has been used in analogous bromopyridine syntheses to facilitate halogen retention during reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the structure, with specific attention to the formamide proton (~8-10 ppm) and pyridine ring protons. Coupling constants can resolve substitution patterns .

- Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) of the formamide group appears near 1680 cm, while N-H stretches are observed around 3300 cm .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated for structurally related bromopyridine carboxamides .

Advanced Research Questions

Q. How can researchers address low yields in the formamidation step during synthesis?

- Methodological Answer : Low yields may arise from competing side reactions (e.g., hydrolysis of the formamide group or bromine displacement). Strategies include:

- Solvent Optimization : Use anhydrous DMF or dichloromethane to minimize hydrolysis.

- Temperature Control : Maintain temperatures below 50°C to prevent decomposition.

- Catalyst Screening : Explore catalysts like HATU or EDCI for efficient amide bond formation.

- Purification : Column chromatography with chloroform/methanol gradients can isolate the product from unreacted starting materials .

Q. What strategies exist to determine the impact of bromine and methyl groups on the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations can map electron density distributions, revealing how the electron-withdrawing bromine and electron-donating methyl groups influence the pyridine ring’s aromaticity and nucleophilic/electrophilic sites .

- Electrochemical Analysis : Cyclic voltammetry can assess redox behavior, particularly if the compound participates in catalytic or medicinal chemistry applications.

- Comparative Reactivity Studies : Synthesize analogs (e.g., 5-chloro or 3-ethyl derivatives) and compare reaction kinetics in cross-coupling or substitution reactions .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. To resolve these:

- Standardize Conditions : Acquire spectra in deuterated DMSO or CDCl for consistency.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out isotopic interference from bromine.

- Elemental Analysis : Validate purity (>95%) to eliminate confounding signals from byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting results in reaction yields when varying catalyst systems?

- Methodological Answer : Catalyst-dependent yield variations (e.g., Pd(OAc) vs. CuI) may reflect differences in substrate compatibility or halogen stability. For bromopyridines, Pd catalysts risk debromination under harsh conditions, whereas Cu-based systems preserve halogens but require longer reaction times. Design a fractional factorial experiment to isolate variables like temperature, solvent, and catalyst loading .

Stability and Storage

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to moisture (hydrolysis of the formamide group) and light (decomposition of the C-Br bond). Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.